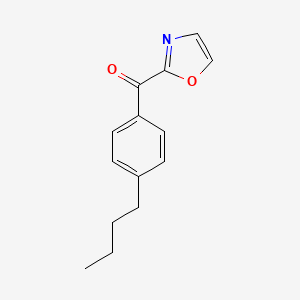

2-(4-Butylbenzoyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

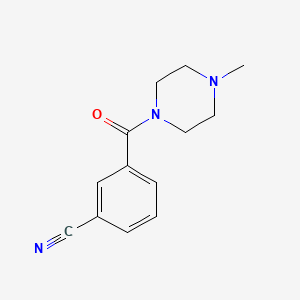

Molecular Structure Analysis

The structure of 2-(4-Butylbenzoyl)oxazole consists of a five-membered ring with two unsaturations. A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1 .

Chemical Reactions Analysis

Oxazole derivatives exhibit potential applications in various fields due to their diverse weak interactions, including hydrophobic effects, Vanderwaals forces, hydrogen bonds, coordination bonds, ion-dipole interactions, and pi-pi bonds . These interactions contribute to the compound’s biological activity.

Scientific Research Applications

Antimicrobial Activity

“2-(4-Butylbenzoyl)oxazole” derivatives have been studied for their potential as antimicrobial agents. Their structure allows for interaction with bacterial cell membranes, potentially leading to the disruption of microbial activity. Research has shown that certain oxazole derivatives exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, which are common targets for new antimicrobial drugs .

Anticancer Properties

Oxazole compounds, including “2-(4-Butylbenzoyl)oxazole,” are being explored for their anticancer capabilities. They can act as kinase inhibitors, interfering with the signaling pathways that cancer cells use to grow and proliferate. Some oxazole derivatives have shown promise in inhibiting the growth of various cancer cell lines, making them a subject of interest in oncological research .

Anti-Inflammatory Uses

The anti-inflammatory potential of oxazole derivatives is another area of interest. These compounds can inhibit enzymes like COX-2, which play a role in the inflammatory process. By modulating these biological pathways, “2-(4-Butylbenzoyl)oxazole” derivatives could be used to develop new anti-inflammatory medications .

Antidiabetic Applications

Oxazole derivatives have been identified as potential antidiabetic agents due to their ability to modulate blood sugar levels. Some studies suggest that these compounds can influence insulin signaling pathways, offering a new approach to managing diabetes mellitus .

Antiobesity Effects

The structure of “2-(4-Butylbenzoyl)oxazole” allows for the possibility of developing antiobesity drugs. These compounds can target metabolic pathways associated with fat storage and energy expenditure, which could lead to new treatments for obesity and related metabolic disorders .

Antioxidant Potential

Oxazole derivatives are also being investigated for their antioxidant properties. They can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage. This characteristic makes them valuable in the development of treatments for diseases caused by oxidative stress .

Platelet Aggregation Inhibition

Some oxazole derivatives have been found to inhibit platelet aggregation, which is a crucial step in the formation of blood clots. This application could lead to the development of new anticoagulant drugs that prevent thrombosis without the risk of excessive bleeding .

Tyrosine Kinase Inhibition

“2-(4-Butylbenzoyl)oxazole” derivatives can function as tyrosine kinase inhibitors, which are important in the treatment of various diseases, including certain types of cancer. By blocking the action of these enzymes, these compounds can interfere with abnormal cell growth and proliferation .

Mechanism of Action

Target of Action

2-(4-Butylbenzoyl)oxazole, like other oxazole derivatives, is known to interact with various enzymes and receptors in biological systems .

Mode of Action

Oxazole derivatives are known to interact with their targets, leading to changes in the biological system . The specific interactions and resulting changes would depend on the particular targets of this compound.

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These actions suggest that oxazole derivatives may affect multiple biochemical pathways.

Result of Action

Some oxazole derivatives have shown significant activity against gram-positive bacteria, gram-negative bacteria, and fungi , suggesting that 2-(4-Butylbenzoyl)oxazole may have similar effects.

properties

IUPAC Name |

(4-butylphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-3-4-11-5-7-12(8-6-11)13(16)14-15-9-10-17-14/h5-10H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLKYELJADJUSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642093 |

Source

|

| Record name | (4-Butylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butylbenzoyl)oxazole | |

CAS RN |

898760-09-3 |

Source

|

| Record name | (4-Butylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.